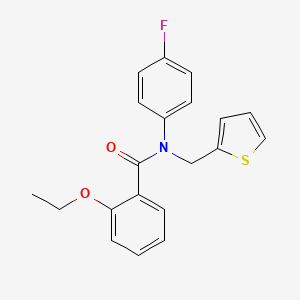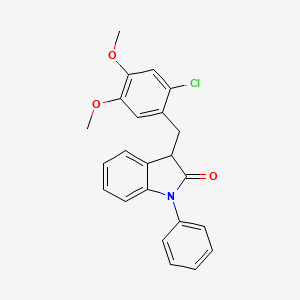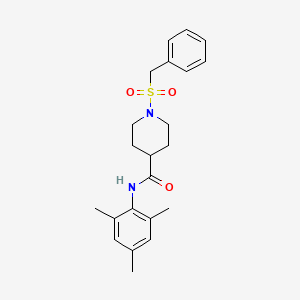
3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups, a naphthylmethyl group, and a pyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzamide core with the trimethoxy groups. This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst. The pyridyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an appropriate leaving group on the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The trimethoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The trimethoxy groups can enhance its binding affinity through hydrophobic interactions, while the naphthyl and pyridyl groups can contribute to its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the naphthyl and pyridyl groups, making it less complex and potentially less potent.
Naphthalen-1-ylmethylbenzamide: Lacks the trimethoxy and pyridyl groups, which may reduce its binding affinity and specificity.
Pyridin-2-ylbenzamide: Lacks the trimethoxy and naphthyl groups, which may affect its overall activity and selectivity.
Uniqueness
3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its combination of functional groups, which can provide a balance of hydrophobic and hydrophilic interactions, enhancing its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C26H24N2O4 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H24N2O4/c1-30-22-15-20(16-23(31-2)25(22)32-3)26(29)28(24-13-6-7-14-27-24)17-19-11-8-10-18-9-4-5-12-21(18)19/h4-16H,17H2,1-3H3 |
Clave InChI |
YIDOLWBJCRFCEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11349938.png)
![4-ethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11349949.png)
![5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349950.png)
![N-(4-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349952.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11349955.png)


![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11349966.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B11349975.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11349989.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349995.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11349996.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11350018.png)
